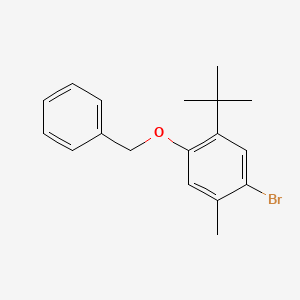
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a tert-butyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with 4-tert-octylphenol, which undergoes bromination to introduce the bromine atom. This is followed by benzyl protection to form the benzyloxy group and a halogen exchange reaction to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and easier purification.
化学反应分析
Types of Reactions
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Ullmann coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for halogen exchange reactions, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Ullmann coupling reactions can yield complex aromatic compounds with multiple substituents .
科学研究应用
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can act as a leaving group in substitution reactions . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar structure but with an iodine atom instead of bromine.
1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene: Contains additional tert-butyl groups and a carbazole moiety.
Uniqueness
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy group offers potential for various chemical interactions .
生物活性
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H17BrO and features a benzyloxy group, a bromine atom, and tert-butyl and methyl substituents on a benzene ring. Its structural characteristics suggest potential interactions with various biological targets.
The proposed mechanism for similar compounds involves:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibitors can lead to DNA damage and subsequent apoptosis in cancer cells.
- DNA Intercalation : This allows compounds to insert themselves between DNA bases, disrupting replication and transcription processes.
Enzyme Inhibition
Research indicates that compounds with similar functional groups can act as potent inhibitors of various enzymes involved in metabolic pathways. For example, certain derivatives have been identified as inhibitors of BACE1, an enzyme linked to Alzheimer’s disease . This suggests that this compound may also possess neuroprotective properties.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| Benzimidazole derivative | BACE1 | 1.07 | |
| 4-Bromophenyl derivative | CYP2D6 | 0.36 | |
| 1-(Benzyloxy)-4-bromo-... | TBD | TBD | TBD |
Case Studies
Several case studies have investigated the biological effects of structurally related compounds:
- Study on Anticancer Activity : A study found that a benzimidazole derivative exhibited significant cytotoxicity against breast cancer cells, prompting further investigations into the structure-activity relationship (SAR) within this class .
- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in models of Alzheimer's disease, demonstrating their potential in reducing amyloid-beta levels through BACE1 inhibition .
属性
分子式 |
C18H21BrO |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
1-bromo-5-tert-butyl-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C18H21BrO/c1-13-10-17(15(11-16(13)19)18(2,3)4)20-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
InChI 键 |
LRNAEZJQOIYQLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C(C)(C)C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















